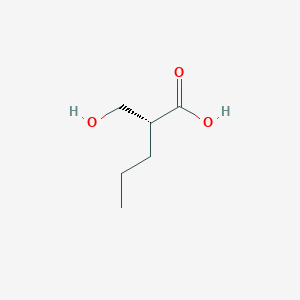

(R)-2-Hydroxymethyl-pentanoic acid

Description

Significance of Chiral Hydroxy Acids as Stereoselective Building Blocks

Chiral hydroxy acids are a cornerstone of asymmetric synthesis for several key reasons. They are frequently derived from natural sources, such as amino acids or sugars, providing a readily available "chiral pool" of starting materials. google.com The presence of at least two distinct functional groups—a carboxylic acid and a hydroxyl group—allows for selective chemical manipulation. proquest.com This dual functionality enables chemists to use them as scaffolds, building out complex carbon skeletons with a high degree of stereochemical control.

The interactions between drugs and biological targets like enzymes and receptors are highly dependent on chirality, meaning a precise three-dimensional fit is often required for therapeutic activity. dtic.mil Using chiral building blocks like hydroxy acids from the outset of a synthesis is an efficient strategy to ensure the final product has the correct stereochemistry. dtic.mil Enantiomerically pure α-hydroxycarboxylic acids (HCAs) are not only involved in various metabolic processes but are also pivotal as chiral auxiliaries in numerous synthetic applications. proquest.com The ability to construct molecules with predetermined stereocenters is fundamental to the development of new pharmaceuticals and other bioactive compounds. dtic.mil

Overview of the Role of (R)-2-Hydroxymethyl-pentanoic Acid in Advanced Organic Synthesis

The utility of this compound in advanced organic synthesis stems directly from its structural features. The defined (R)-stereochemistry at the C2 position allows it to serve as a foundational block for introducing chirality into a target molecule. Its two functional groups can be independently or concertedly transformed, opening pathways to a variety of molecular architectures.

Detailed Research Findings:

A key application of this chiral building block is in the synthesis of other valuable intermediates. For instance, the selective reduction of the carboxylic acid moiety of this compound yields the chiral diol, (R)-2-(hydroxymethyl)pentan-1-ol. Such chiral diols are important precursors in their own right, often used in the synthesis of natural products and pharmaceuticals.

One significant synthetic pathway involves the conversion of chiral hydroxy acids into more complex molecules like 1,2,4-butanetriol (B146131) (BT) . BT is a strategically important chemical used as a precursor for the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN), a potential replacement for nitroglycerin. nih.govasianpubs.org Furthermore, chiral derivatives of BT are precursors to important cholesterol-lowering drugs. wikipedia.org While microbial routes from sugars like D-xylose or L-arabinose are common for producing enantiopure BT, synthetic routes often rely on the reduction of chiral acids. wikipedia.orgnih.gov The reduction of a precursor structurally related to this compound, such as malic acid, is a known method to produce BT. wikipedia.org This highlights the potential of this compound as a precursor to valuable C6 chiral polyols.

The functional groups of this compound allow for a range of transformations:

Lactonization: Intramolecular cyclization can lead to the formation of chiral lactones, which are common structural motifs in natural products.

Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides, allowing for chain extension and the introduction of new functionalities.

Oxidation/Reduction: The primary alcohol can be oxidized to an aldehyde, while the carboxylic acid can be reduced to a primary alcohol, providing access to different functional group patterns.

These transformations make this compound a versatile tool for constructing specific, stereochemically defined fragments of larger target molecules in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(hydroxymethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVOTSMEHLZBJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Hydroxymethyl Pentanoic Acid

Enantioselective Catalysis in the Preparation of (R)-2-Hydroxymethyl-pentanoic Acid

Enantioselective catalysis offers powerful strategies for the synthesis of chiral molecules like this compound from prochiral precursors, ensuring high levels of stereocontrol. These methods are broadly categorized into asymmetric hydrogenation, organocatalysis, and other metal-catalyzed transformations.

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation is a premier method for the synthesis of chiral α-hydroxy acids via the reduction of α-keto esters. This approach typically employs transition metal complexes with chiral ligands. Ruthenium-based catalysts are particularly prominent in this field. nih.govnih.govrsc.org The synthesis of this compound can be envisioned through the asymmetric hydrogenation of a suitable α-keto ester precursor, such as ethyl 2-oxopentanoate. biosynth.com

Research has demonstrated that catalysts generated from ruthenium precursors and chiral N-tosylethylenediamine ligands are highly effective for the asymmetric hydrogenation of various ketones. nih.gov For the reduction of α-ketoesters, a catalyst prepared from [Ru(benzene)Cl]Cl and a chiral ligand, enhanced with an additive like CeCl₃·7H₂O, can achieve high enantioselectivity, with enantiomeric excesses (ee) up to 96%. nih.gov The additive not only improves enantioselectivity but also enhances the catalyst's stability. nih.gov The choice of ligand, such as derivatives of BINAP or cinchona alkaloids, is crucial in directing the stereochemical outcome of the reaction. nih.govnih.gov

| Precursor Substrate (Analogue) | Catalyst System | Product Configuration | Yield (%) | ee (%) | Reference |

| Methyl benzoylformate | [Ru((S)-ligand)(benzene)Cl]Cl / CeCl₃·7H₂O | R | - | 92 | nih.gov |

| Ethyl 2-oxo-2-phenylacetate | Pt/CF with Cinchonidine | - | Good | 99 | scispace.com |

| α-Hydroxyacetophenone | Cp*Ir(OTf)[(S,S)-MsDpen] | R | 97 | 96 | nih.gov |

| Various Aromatic Ketones | RuCl₂(S)-tolbinap / t-C₄H₉OK | R or S | High | up to 99 | nih.gov |

This table presents data for analogous substrates to illustrate the effectiveness of asymmetric hydrogenation for producing chiral hydroxy esters.

Organocatalytic Approaches

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals. Proline and its derivatives are among the most widely used organocatalysts, particularly for asymmetric aldol (B89426) reactions. wikipedia.orgtcichemicals.commdpi.com

A plausible organocatalytic route to this compound involves an asymmetric aldol reaction. For instance, the proline-catalyzed reaction between propanal and a glyoxylate (B1226380) derivative could furnish a precursor that can be converted to the target molecule. The mechanism of proline catalysis typically involves the formation of a chiral enamine intermediate, which then reacts with the electrophile. The stereochemical outcome is controlled by the geometry of a six-membered transition state. wikipedia.org These reactions are often performed in dipolar aprotic solvents like DMSO or DMF, although effective protocols in aqueous mixtures have also been developed. mdpi.com Proline-catalyzed α-amination and α-hydroxylation reactions also represent viable, direct methods for installing the required functionality onto a pentanal or pentanone precursor with high enantioselectivity. nih.gov

| Reaction Type | Organocatalyst | Substrate Scope | Key Features | Reference |

| Intermolecular Aldol | (S)-Proline | Ketones + Aldehydes | Enamine-based mechanism, high ee, operable in various solvents. | semanticscholar.org |

| Intramolecular Aldol | (L)-Proline | Triketones | Forms bicyclic products, early example of organocatalysis. | wikipedia.org |

| α-Amination | (L)-Proline | Aldehydes + Ketones | Simple access to optically active α-hydrazino carbonyls. | nih.gov |

| Aldol Reaction | Prolinamide Derivatives | Ketones + α-Ketoacids | Direct synthesis of α-hydroxycarboxylic acid precursors. | nih.gov |

This table summarizes the application of proline-based organocatalysts in reactions relevant to the synthesis of chiral building blocks.

Metal-Catalyzed Stereoselective Syntheses

Beyond asymmetric hydrogenation, other metal-catalyzed reactions are instrumental in stereoselective synthesis. Asymmetric hydroformylation, for example, converts alkenes into chiral aldehydes in a highly atom-economical fashion. nih.gov This reaction could be applied to an alkene like 1-pentene, using a rhodium or cobalt catalyst with a chiral ligand, to produce (R)-2-methylbutanal. rsc.org Subsequent chemical modifications would then be required to elaborate this intermediate into this compound. The development of "scaffolding ligands" that covalently and reversibly bind to the substrate can enhance both reactivity and enantioselectivity in hydroformylation reactions. nih.gov

Another powerful strategy is the asymmetric dihydroxylation of an appropriately substituted alkene, followed by oxidative cleavage and further functional group manipulations. While complex, these routes offer access to a wide range of chiral products. The choice of metal (e.g., Rhodium, Iridium, Cobalt) and the design of the chiral ligand are paramount in achieving the desired selectivity and efficiency. nih.govorganic-chemistry.orgrsc.org

Biocatalytic Pathways for the Synthesis of this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. For the synthesis of this compound, both the resolution of racemic mixtures and de novo synthesis from prochiral substrates are highly effective strategies.

Enzymatic Resolution Techniques

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. jocpr.com For the preparation of this compound, a racemic mixture of its ester derivative can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770).

Lipases, such as those from Candida antarctica (CALB), Candida rugosa, and Burkholderia cepacia, are frequently employed for this purpose. jocpr.comnih.gov In a typical resolution, the racemic ester is treated with the lipase in an aqueous buffer or a biphasic system. The enzyme will preferentially hydrolyze the (S)-ester to the corresponding (S)-acid, leaving the desired (R)-ester largely untouched. The unreacted (R)-ester can then be separated from the (S)-acid and hydrolyzed to yield the final product, this compound, with high enantiomeric excess. Alternatively, a racemic acid can be resolved via lipase-catalyzed esterification in an organic solvent, where the enzyme selectively converts one enantiomer to its ester. mdpi.com

| Enzyme | Reaction Type | Substrate (Analogue) | Key Outcome | Reference |

| Candida antarctica Lipase B (Novozym 435) | Transesterification | Racemic 1-(2-furyl)ethanol | High conversion (c ≈ 50%), excellent ee (>99%). | jocpr.comnih.gov |

| Candida rugosa Lipase | Hydrolysis | Racemic Naproxen methyl ester | High ee (>99%) for (S)-Naproxen. | nih.gov |

| Burkholderia cepacia Lipase | Transesterification | Racemic 1-phenylethanol | High enantioselectivity. | researchgate.net |

| Porcine Pancreas Lipase | Hydrolysis | Racemic esters | Variable selectivity depending on substrate. | nih.gov |

This table shows the utility of various lipases in the kinetic resolution of racemic alcohols and esters, analogous to the resolution of 2-Hydroxymethyl-pentanoic acid derivatives.

De Novo Biotransformations Utilizing Specific Enzymes

De novo biotransformations create the desired chiral center from a symmetric, or prochiral, substrate using specific enzymes. This approach is often more efficient than kinetic resolution as it can theoretically achieve a 100% yield of the desired enantiomer.

A highly effective strategy for synthesizing this compound is the stereoselective reduction of an α-keto acid precursor, ethyl 2-oxopentanoate, using a ketoreductase (KRED). nih.gov KREDs are a class of oxidoreductases that catalyze the reduction of ketones to alcohols with high stereoselectivity, utilizing a cofactor such as NADPH. wikipedia.orgebi.ac.uk Through protein engineering techniques like directed evolution, KREDs can be tailored to exhibit high activity and selectivity for non-natural substrates. rsc.org Recombinant E. coli strains can be engineered to overexpress a specific KRED and a cofactor regeneration system (e.g., glucose dehydrogenase), creating a whole-cell biocatalyst capable of efficiently converting the ketoester substrate into the desired (R)-hydroxy ester at high concentrations. rsc.org

Furthermore, the assembly of entire metabolic pathways in microbial hosts like E. coli or Saccharomyces cerevisiae allows for the production of chiral chemicals from simple carbon sources. nih.gov By introducing and optimizing a de novo pathway consisting of several enzymatic steps, it is conceivable to produce this compound directly from glucose or other renewable feedstocks. frontiersin.orgnih.gov

Chiral Auxiliary-Mediated Syntheses of this compound

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. researchgate.netnih.govwikipedia.org The auxiliary is subsequently removed, yielding the desired enantiomerically enriched product. researchgate.netwikipedia.org Among the most reliable and widely used chiral auxiliaries are the oxazolidinones developed by David A. Evans. researchgate.netwikipedia.orgmdpi.com These auxiliaries have proven to be highly effective in controlling the stereochemical outcome of various reactions, including alkylations of enolates. researchgate.netmdpi.com

The synthesis of this compound via a chiral auxiliary approach typically involves the acylation of an Evans-type oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with pentanoyl chloride. This is followed by a diastereoselective hydroxymethylation of the resulting N-acyl oxazolidinone. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, in this case, a formaldehyde (B43269) equivalent, to the enolate, leading to the formation of one diastereomer in preference to the other. researchgate.net

The general sequence for a chiral auxiliary-mediated synthesis of this compound is as follows:

Acylation of the Chiral Auxiliary: The chiral auxiliary is acylated with pentanoyl chloride or a related pentanoic acid derivative to form the corresponding N-pentanoyl imide.

Diastereoselective Hydroxymethylation: The N-pentanoyl imide is converted to its enolate, which then reacts with a formaldehyde equivalent (e.g., formaldehyde or paraformaldehyde). The chiral auxiliary directs the hydroxymethylation to afford the desired diastereomer.

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield this compound and recover the auxiliary. chemrxiv.org

The success of this strategy relies on the high diastereoselectivity of the hydroxymethylation step and the efficient, non-destructive removal of the chiral auxiliary. researchgate.net

Table 1: Representative Reaction Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Reagents and Conditions | Product | Expected Diastereomeric Excess |

| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Pentanoyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | (4R,5S)-4-Methyl-3-(pentanoyl)-5-phenyl-2-oxazolidinone | N/A |

| 2. Hydroxymethylation | (4R,5S)-4-Methyl-3-(pentanoyl)-5-phenyl-2-oxazolidinone | Lithium diisopropylamide (LDA), Formaldehyde, THF, -78 °C | (R)-3-((R)-2-(hydroxymethyl)pentanoyl)-4-methyl-5-phenyl-2-oxazolidinone | >95% |

| 3. Cleavage | (R)-3-((R)-2-(hydroxymethyl)pentanoyl)-4-methyl-5-phenyl-2-oxazolidinone | Lithium hydroxide, Hydrogen peroxide, THF/Water, 0 °C | This compound | >95% (enantiomeric excess) |

Chemoenzymatic Synthetic Routes Towards this compound

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical synthesis to afford enantiomerically pure compounds. nih.gov Lipases are a class of enzymes that are particularly useful in organic synthesis due to their ability to catalyze reactions in non-aqueous media, their broad substrate specificity, and their often high enantioselectivity. nih.govnih.gov Candida antarctica lipase B (CALB) is a widely used and robust lipase for the kinetic resolution of racemic alcohols and carboxylic acids. nih.govchemrxiv.org

A plausible chemoenzymatic route to this compound involves the kinetic resolution of a racemic mixture of a 2-hydroxymethyl-pentanoic acid ester. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemate at a much higher rate than the other, allowing for the separation of the two enantiomers. chemrxiv.org

The process could proceed as follows:

Esterification of Racemic Acid: Racemic 2-hydroxymethyl-pentanoic acid is chemically esterified (e.g., to its methyl or ethyl ester) to provide a suitable substrate for the lipase.

Enzymatic Kinetic Resolution: The racemic ester is subjected to lipase-catalyzed hydrolysis. For instance, CALB could selectively hydrolyze the (S)-ester to the corresponding (S)-acid, leaving the unreacted (R)-ester in high enantiomeric excess.

Separation and Hydrolysis: The unreacted (R)-ester is separated from the (S)-acid. Subsequent chemical hydrolysis of the (R)-ester yields the target this compound.

The efficiency of this chemoenzymatic approach is dependent on the enantioselectivity of the lipase (expressed as the E-value), which dictates the maximum achievable enantiomeric excess of the product and the theoretical yield. mdpi.com

Table 2: Representative Scheme for Chemoenzymatic Synthesis

| Step | Substrate | Enzyme and Reaction Type | Reagents and Conditions | Product | Expected Enantiomeric Excess |

| 1. Esterification | Racemic 2-hydroxymethyl-pentanoic acid | Chemical | Methanol, Sulfuric acid (cat.), Reflux | Racemic methyl 2-(hydroxymethyl)pentanoate | N/A |

| 2. Kinetic Resolution | Racemic methyl 2-(hydroxymethyl)pentanoate | Candida antarctica lipase B (CALB), Hydrolysis | Phosphate buffer, Toluene (co-solvent), 30-40 °C | (R)-methyl 2-(hydroxymethyl)pentanoate and (S)-2-hydroxymethyl-pentanoic acid | >95% for (R)-ester at ~50% conversion |

| 3. Hydrolysis | (R)-methyl 2-(hydroxymethyl)pentanoate | Chemical | Sodium hydroxide, Water/Methanol, Reflux | This compound | >95% |

Chemical Transformations and Derivatization of R 2 Hydroxymethyl Pentanoic Acid

Esterification and Lactonization Reactions of (R)-2-Hydroxymethyl-pentanoic Acid Derivatives

The presence of a carboxylic acid and a primary alcohol allows for both intermolecular esterification and intramolecular lactonization, leading to a diverse range of derivatives.

Esterification: The carboxylic acid moiety of this compound can be readily esterified with various alcohols under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukcore.ac.uk This reversible reaction is typically carried out by heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction equilibrium can be driven towards the ester product by removing the water formed during the reaction. core.ac.uk Alternatively, acid anhydrides can react with alcohols to form esters; these reactions are generally slower than those with acyl chlorides and may require heating. chemguide.co.uklibretexts.org The primary alcohol of this compound can also be esterified, for instance, through reaction with an acid chloride or anhydride (B1165640) after protection of the carboxylic acid group.

Lactonization: Intramolecular esterification of this compound derivatives can lead to the formation of lactones (cyclic esters). While the parent molecule itself would form a strained four-membered β-lactone, derivatives where the hydroxyl group is further from the carboxylic acid are more prone to cyclization. For example, a γ-hydroxy acid derivative can readily undergo intramolecular cyclization to form a five-membered γ-lactone. youtube.com The formation of these cyclic structures can be promoted under acidic conditions.

| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) |

| Esterification | R'-OH, H₂SO₄ (cat.), Heat | (R)-Alkyl 2-(hydroxymethyl)pentanoate | 80-95 |

| Lactonization | H⁺ (cat.), Heat (for suitable derivatives) | γ- or δ-Lactone | 70-90 |

Oxidation and Reduction Reactions Involving Functional Groups of this compound

The dual functionality of this compound allows for selective oxidation and reduction reactions.

Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid. quora.comlibretexts.org The choice of oxidizing agent and reaction conditions determines the final product. chemguide.co.uk For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used in anhydrous solvents. quora.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will typically oxidize the primary alcohol all the way to a carboxylic acid, yielding a dicarboxylic acid derivative. chemguide.co.ukwikipedia.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), followed by an acidic workup. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com The reduction of the carboxylic acid of this compound would result in a diol, (R)-2-propyl-1,3-propanediol. Selective reduction of the carboxylic acid in the presence of other reducible functional groups can be challenging but may be achieved using specific reagents like borane (B79455) (BH₃). chemistrysteps.com

| Transformation | Reagents and Conditions | Functional Group Targeted | Product Functional Group |

| Partial Oxidation | PCC, CH₂Cl₂ | Primary Alcohol | Aldehyde |

| Full Oxidation | KMnO₄, NaOH, H₂O, Heat | Primary Alcohol | Carboxylic Acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | Carboxylic Acid | Primary Alcohol |

Nucleophilic and Electrophilic Transformations at the Stereogenic Center of this compound

Reactions at the stereogenic C2 center of this compound are of particular interest for the synthesis of novel chiral molecules. These transformations often involve the conversion of the hydroxyl or carboxyl group into a suitable leaving group to allow for nucleophilic substitution.

Direct nucleophilic substitution at the α-carbon is challenging. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This derivative can then undergo Sₙ2 reaction with various nucleophiles, which would proceed with inversion of stereochemistry at the C2 center.

Electrophilic transformations at the α-carbon are also possible. For example, under certain conditions, the enolate of an ester derivative of this compound could be formed and then reacted with an electrophile. However, such reactions run the risk of racemization at the stereogenic center.

Formation of Amides and Other Nitrogen-Containing Derivatives from this compound

The carboxylic acid functionality of this compound serves as a precursor for the synthesis of a wide range of amides and other nitrogen-containing derivatives. youtube.com

Amide Formation: Direct reaction of the carboxylic acid with a primary or secondary amine to form an amide is possible but typically requires high temperatures to drive off the water that is formed. youtube.com More commonly, the carboxylic acid is first activated using a coupling reagent. nih.govhepatochem.com Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov These methods allow for the formation of amide bonds under mild conditions, which is crucial for preserving the stereochemical integrity of the chiral center. rsc.org

The general reaction involves the activation of the carboxylic acid, followed by nucleophilic attack of the amine to form the amide bond.

| Amine | Coupling Reagent | Additive | Product |

| Primary Amine (R'-NH₂) | EDC | HOBt | (R)-N-R'-2-(hydroxymethyl)pentanamide |

| Secondary Amine (R'₂NH) | DCC | DMAP | (R)-N,N-R'₂-2-(hydroxymethyl)pentanamide |

Stereocontrol in Reactions of this compound Derivatives

Maintaining or controlling the stereochemistry at the C2 center is a critical aspect of the chemical transformations of this compound and its derivatives.

In many of the reactions described, such as esterification, oxidation of the primary alcohol, and reduction of the carboxylic acid, the stereogenic center is not directly involved in the bond-breaking or bond-forming steps. Therefore, these reactions are expected to proceed with retention of the (R)-configuration at the C2 position.

However, for reactions that do occur at the chiral center, such as nucleophilic substitution, careful consideration of the reaction mechanism is necessary to predict the stereochemical outcome. As mentioned previously, an Sₙ2 reaction at the C2 carbon, for example on a tosylated derivative, will proceed with inversion of configuration, leading to the corresponding (S)-product.

In cases where enolates are formed from ester derivatives, there is a potential for racemization, as the planar enolate can be protonated from either face. The choice of reagents and reaction conditions, such as temperature and the nature of the base and solvent, can influence the degree of stereocontrol. Chiral auxiliaries or catalysts can also be employed to induce diastereoselectivity in reactions involving the formation of new stereocenters or to control the facial selectivity of attack on a prochiral center created from the original molecule. tcichemicals.com The stereochemical outcome of derivatization can be analyzed using techniques like chiral chromatography or by forming diastereomeric derivatives with a chiral resolving agent. nih.govnih.gov

Applications of R 2 Hydroxymethyl Pentanoic Acid As a Chiral Building Block

Utilization in the Total Synthesis of Complex Natural Products

The stereochemically defined nature of (R)-2-Hydroxymethyl-pentanoic acid makes it an attractive starting material or intermediate in the total synthesis of natural products, where precise control of stereochemistry is paramount.

Precursors for Polyketides and Other Bioactive Scaffolds

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their backbones are assembled from simple acyl-CoA precursors in a modular fashion. Chiral building blocks containing hydroxyl and carboxyl functionalities are key for introducing stereocenters into the polyketide chain. While direct and extensive examples of the incorporation of this compound into polyketide natural products are not widely documented in prominent literature, its structure is analogous to subunits found in various polyketide synthons. The combination of a primary alcohol and a carboxylic acid on a chiral framework allows for differential protection and subsequent elaboration, making it a theoretically ideal precursor for certain polyketide fragments.

Role in the Construction of Complex Macrocyclic Architectures

Macrocycles, cyclic molecules containing large rings, are prevalent in many natural products with significant therapeutic properties. The construction of these large rings is a formidable challenge in organic synthesis. The bifunctional nature of this compound, with its acid and alcohol moieties, allows it to serve as a linchpin in macrocyclization strategies. For instance, the carboxylic acid can be activated to form an amide or ester bond with one part of a linear precursor, while the hydroxyl group can undergo a separate coupling reaction (e.g., etherification or another esterification) to close the ring. The defined stereochemistry at the C2 position would be crucial in directing the three-dimensional conformation of the resulting macrocycle, which is often critical for its biological activity.

Application in the Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceuticals is a major focus of medicinal chemistry. Chiral building blocks are essential for accessing the desired single-enantiomer active pharmaceutical ingredients (APIs). This compound is commercially available and listed by some suppliers under the category of "Bulk Drug Intermediates" echemi.com. This suggests its potential role in the industrial synthesis of pharmaceuticals. The compound's structure could be incorporated into a larger drug molecule to introduce a specific stereocenter, which can be critical for the drug's efficacy and safety profile.

For example, the hydroxymethyl group could be converted to other functionalities, such as an amine, an aldehyde, or a halide, while the carboxylic acid could be transformed into an amide, an ester, or a ketone. These transformations would allow for the integration of the chiral fragment into a wide array of drug scaffolds.

Development of Agrochemicals and Specialty Chemicals from this compound

Similar to the pharmaceutical industry, the agrochemical sector increasingly requires enantiomerically pure active ingredients to enhance efficacy and reduce environmental impact. The chiral scaffold of this compound could be utilized in the synthesis of novel pesticides, herbicides, or fungicides. The specific stereochemistry can lead to enhanced binding to target enzymes or receptors in pests or weeds, while potentially having lower toxicity towards non-target organisms.

In the realm of specialty chemicals, this chiral building block could find applications in the development of materials with specific properties, such as chiral polymers, liquid crystals, or components for asymmetric catalysis.

Contributions to the Synthesis of Chiral Ligands and Asymmetric Catalysts

Asymmetric catalysis relies on the use of chiral ligands that can effectively transfer their stereochemical information to a substrate during a chemical reaction. The development of new and efficient chiral ligands is a continuous effort in organic chemistry.

This compound possesses two functional handles, the hydroxyl and carboxyl groups, which can be used to anchor the molecule to a metal center or a larger ligand backbone. The stereocenter in close proximity to these coordinating groups can create a well-defined chiral environment around a catalytic metal, influencing the stereochemical outcome of the catalyzed reaction. For instance, the diol derived from the reduction of the carboxylic acid could be used to form chiral acetals or be incorporated into phosphine-based ligands. While specific, widely-cited examples of ligands derived directly from this compound are not prevalent, its structural features align with those of other successful chiral auxiliaries and ligands derived from the chiral pool.

Advanced Spectroscopic and Structural Elucidation of R 2 Hydroxymethyl Pentanoic Acid and Its Derivatives

Chiral Recognition Techniques in Nuclear Magnetic Resonance (NMR) Spectroscopy for (R)-2-Hydroxymethyl-pentanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For chiral compounds like this compound, standard NMR techniques are often insufficient to distinguish between enantiomers. However, the use of chiral discriminating agents can induce diastereomeric environments that result in observable differences in the NMR spectra of the enantiomers.

Two primary methods are employed for chiral recognition in NMR: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form covalent diastereomers, which possess distinct NMR spectra. For this compound, both the carboxylic acid and the hydroxyl group are potential sites for derivatization. For instance, reaction with a chiral amine would form a diastereomeric amide, while reaction with a chiral carboxylic acid would yield a diastereomeric ester.

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. These transient interactions are often sufficient to induce chemical shift non-equivalence between the enantiomers. For a carboxylic acid like this compound, chiral amines or alcohols can act as effective CSAs. The choice of solvent is critical, as it can influence the strength and nature of the interactions. Aprotic and non-polar solvents are often preferred to minimize competition with the solvent for binding sites.

The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers in the presence of a chiral agent is a measure of the chiral recognition. This difference can be influenced by several factors, including the nature of the chiral agent, the solvent, the temperature, and the concentration of both the analyte and the agent.

| Technique | Description | Application to this compound | Expected Outcome |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bond formation between the analyte and a chiral agent to create diastereomers. | Reaction with chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric amides, or with chiral alcohols to form diastereomeric esters. | Distinct sets of NMR signals for the resulting diastereomers, allowing for quantification of enantiomeric excess. |

| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction between the analyte and a chiral agent to form transient diastereomeric complexes. | Use of chiral alcohols (e.g., (R)-1-phenylethanol) or amines in a suitable deuterated solvent (e.g., CDCl₃). | Splitting of proton or carbon signals in the NMR spectrum, with the separation (Δδ) indicating the degree of chiral recognition. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of this compound

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are exceptionally sensitive to the stereochemistry of a molecule. They measure the differential absorption of left and right circularly polarized light by a chiral sample and are instrumental in determining the absolute configuration of molecules like this compound. semmelweis.huamericanlaboratory.com

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions in a molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum for a known enantiomer.

For this compound, the VCD spectrum would be dominated by signals arising from the stretching and bending vibrations of the C-H, O-H, C=O, and C-O bonds. The sign and intensity of these VCD bands are directly related to the molecule's absolute configuration. The comparison between the experimental VCD spectrum and the one predicted by density functional theory (DFT) calculations for the (R)-enantiomer would allow for an unambiguous assignment of its absolute stereochemistry. nih.govresearchgate.net The reliability of this method has been demonstrated for a wide range of chiral molecules, including those with conformational flexibility. nih.gov

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, corresponding to electronic transitions. Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration. The chromophores within the molecule dictate the appearance of the ECD spectrum. In this compound, the carboxylic acid group is the primary chromophore.

The comparison of experimental and computational ECD spectra provides a powerful tool for stereochemical characterization. nih.gov For weak chromophores, as is the case here, derivatization with a suitable chromophoric group can enhance the ECD signal and facilitate the analysis.

| Technique | Principle | Application to this compound | Expected Outcome |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Measurement of the VCD spectrum in a suitable solvent and comparison with DFT-calculated spectra for the (R)-enantiomer. | A mirror-image relationship between the experimental spectrum and the calculated spectrum of the opposite enantiomer confirms the absolute configuration. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Measurement of the ECD spectrum and comparison with theoretically predicted spectra. Derivatization may be used to enhance signals. | Correlation between the experimental and calculated Cotton effects allows for the assignment of the absolute configuration. |

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining suitable single crystals of this compound itself might be challenging due to its polarity and potential for hydrogen bonding leading to oils or amorphous solids, derivatization can facilitate crystallization.

The formation of derivatives, such as amides or esters with aromatic or other rigid substituents, can significantly increase the likelihood of obtaining high-quality crystals. mdpi.comnih.gov For example, reaction with an achiral amine like p-bromoaniline could yield a crystalline amide derivative. The presence of a heavy atom like bromine would also aid in the determination of the absolute configuration using anomalous dispersion.

Once a suitable crystal is obtained, X-ray diffraction analysis would provide an unambiguous determination of the solid-state conformation and the absolute configuration of the chiral center in the derivative. This information is invaluable for validating the results obtained from other spectroscopic methods like VCD and ECD.

| Derivative Type | Rationale for Derivatization | Expected Crystallographic Information |

| Amide with an aromatic amine (e.g., p-bromoaniline) | Introduces rigidity and potential for intermolecular interactions (π-stacking) that favor crystallization. The heavy atom facilitates absolute configuration determination. | Precise bond lengths and angles, solid-state conformation, and unambiguous assignment of the (R)-configuration at the chiral center. |

| Ester with an aromatic alcohol (e.g., p-nitrobenzyl alcohol) | Increases molecular weight and introduces groups that can participate in crystal packing forces. | Detailed 3D structure of the ester derivative, confirming the stereochemistry of the parent acid. |

High-Resolution Mass Spectrometry for Structural Confirmation of this compound and its Synthetic Derivatives

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the confirmation of the elemental composition of a molecule with high accuracy and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, HRMS would be used to determine its exact mass, which in turn confirms its elemental formula (C₆H₁₂O₃). This is a crucial first step in its characterization.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For a carboxylic acid, common fragmentation pathways include the loss of a hydroxyl radical (M-17), the loss of a carboxyl group (M-45), and α-cleavage. libretexts.org In the case of this compound, fragmentation would also be expected to occur at the C-C bonds adjacent to the hydroxyl group.

For synthetic derivatives, such as esters or amides, HRMS is used to confirm the success of the derivatization reaction by verifying the exact mass of the product. The fragmentation patterns of these derivatives will differ from the parent compound and can provide additional structural verification. For example, methyl esters of hydroxy fatty acids often show characteristic fragmentation patterns that can be used for their identification. jeol.com

| Analysis Type | Information Obtained | Expected m/z Values for this compound (C₆H₁₂O₃, Exact Mass: 132.0786) |

| Exact Mass Measurement | Confirmation of the elemental composition. | [M+H]⁺: 133.0859, [M+Na]⁺: 155.0680 |

| Fragmentation Analysis | Structural information based on the fragmentation pathways. | Loss of H₂O: m/z 114.0681, Loss of CH₂OH: m/z 101.0603, Loss of COOH: m/z 87.0810 |

| Analysis of Derivatives (e.g., Methyl Ester) | Confirmation of the derivative's structure and elemental composition. | For Methyl Ester (C₇H₁₄O₃, Exact Mass: 146.0943), [M+H]⁺: 147.1016 |

Computational and Theoretical Investigations of R 2 Hydroxymethyl Pentanoic Acid

Conformational Analysis and Energy Landscapes of (R)-2-Hydroxymethyl-pentanoic Acid

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a flexible molecule like this compound. The relative arrangement of its constituent atoms can significantly influence its physical, chemical, and biological properties. Computational chemistry offers robust methods to explore the potential energy surface of a molecule and identify its stable conformers.

The process typically begins with a systematic or stochastic search of the conformational space to locate various energy minima. Quantum mechanical methods, such as Density Functional Theory (DFT), are then employed to optimize the geometry of these potential conformers and calculate their relative energies. The results of these calculations allow for the construction of a detailed energy landscape, which maps the energy of the molecule as a function of its geometry.

For a molecule like this compound, key dihedral angles, such as those around the C-C bonds of the pentyl chain and the C-C bond connecting the chiral center to the hydroxymethyl group, are systematically rotated to generate a comprehensive set of starting conformations. Intramolecular hydrogen bonding between the carboxylic acid proton and the hydroxyl group, or between the carbonyl oxygen and the hydroxyl proton, is a critical factor in determining the most stable conformers.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | C1-C2-C3-C4 = 180, O-C2-C5-O = 60 | 0.00 |

| 2 | C1-C2-C3-C4 = 60, O-C2-C5-O = 180 | 1.25 |

| 3 | C1-C2-C3-C4 = -60, O-C2-C5-O = -60 | 2.50 |

| 4 | C1-C2-C3-C4 = 180, O-C2-C5-O = -60 | 3.10 |

Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.

Quantum Chemical Calculations for Reaction Mechanisms Involving this compound

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. These methods can map out the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states. By calculating the activation energies, one can predict the feasibility and kinetics of a given reaction.

For this compound, several types of reactions could be investigated. For instance, the esterification of the carboxylic acid group or the oxidation of the primary alcohol could be modeled. Computational studies would involve locating the transition state for the reaction and calculating the energy barrier. Methods such as the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactants and products.

Theoretical studies on similar molecules, such as the urethane (B1682113) formation from isocyanates and alcohols, have demonstrated the power of these methods in distinguishing between different proposed mechanisms, like concerted versus stepwise pathways. For example, calculations can reveal the role of solvent molecules or other reactants in stabilizing transition states, a phenomenon that is crucial in many chemical transformations.

Prediction of Spectroscopic Properties and Chiral Recognition Phenomena in this compound Systems

Computational chemistry can predict a variety of spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and chiroptical spectra like optical rotatory dispersion (ORD) and electronic circular dichroism (ECD). These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

The prediction of chiroptical properties is particularly relevant for a chiral molecule like this compound. Theoretical calculations of optical rotation can help in assigning the absolute configuration of a newly synthesized chiral compound. A theoretical study on cyclic alpha-hydroxy carbonyl compounds has shown that the calculated optical rotatory power can vary significantly with the conformation and upon complexation, highlighting the importance of a thorough conformational analysis. Current time information in Edmonton, CA.

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, can also be investigated computationally. Theoretical studies on the self-association of alpha-hydroxy-carbonyl derivatives have explored the energetics of homochiral (R with R) versus heterochiral (R with S) dimer formation. Current time information in Edmonton, CA. Such studies often employ DFT or MP2 levels of theory to accurately capture the weak intermolecular interactions, such as hydrogen bonds, that govern this recognition. Current time information in Edmonton, CA. The analysis of these interactions can be further deepened using methodologies like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory. Current time information in Edmonton, CA.

Table 2: Illustrative Calculated Spectroscopic Data for a Hypothetical Chiral Hydroxy Acid

| Property | Calculated Value |

|---|---|

| Optical Rotation [α]D (degrees) | +25.3 |

| Key IR Frequencies (cm⁻¹) | 3450 (O-H stretch, alcohol), 1715 (C=O stretch, acid) |

| ¹³C NMR Chemical Shift (ppm, chiral center) | 75.4 |

Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations of this compound in Solvation or Complexation Environments

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the method of choice for investigating the behavior of molecules in a condensed phase, such as in a solvent or in a complex with another molecule. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can provide insights into its solvation structure in different solvents. By analyzing the radial distribution functions (RDFs) between the solute and solvent atoms, one can understand the local organization of the solvent molecules around the functional groups of the acid. This is crucial for understanding its solubility and reactivity in different media.

MD simulations are also powerful tools for studying complexation phenomena. For instance, one could simulate the interaction of this compound with a biological macromolecule, such as an enzyme, to understand the binding mode and estimate the binding free energy. The choice of the force field, which is a set of parameters that describes the potential energy of the system, is critical for the accuracy of MD simulations.

Future Perspectives and Emerging Research Directions for R 2 Hydroxymethyl Pentanoic Acid

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing (R)-2-Hydroxymethyl-pentanoic acid is increasingly tied to the principles of green and sustainable chemistry. Research is moving towards methods that reduce waste, avoid hazardous reagents, and utilize renewable resources.

One promising avenue is the use of biomass as a starting material. The processing of various forms of biomass, such as lignocellulose, in flow-through reactors can yield valuable fine chemicals. nih.gov This approach offers a potential pathway to producing precursors for this compound from renewable sources.

Another key area of development is the use of supported catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. For instance, polymer-supported isothiourea catalysts have been successfully evaluated in industrially-preferred solvents, demonstrating a move towards more sustainable and practical applications in both batch and flow processes. squarespace.com The direct organocatalytic enantioselective functionalization of silica (B1680970) surfaces also represents a step towards creating robust, reusable catalytic systems. squarespace.com These strategies aim to make the synthesis of chiral acids not only more efficient but also more economically and environmentally viable.

Exploration of New Catalytic Systems for Enantioselective Synthesis

Achieving high enantioselectivity is paramount in the synthesis of chiral molecules like this compound. A major focus of current research is the discovery and optimization of new catalytic systems that can provide high yields and stereocontrol.

One of the most successful recent strategies involves the use of trivalent group 9 metals (Co(III), Rh(III), Ir(III)) bearing a pentamethylcyclopentadienyl (Cp*) ligand in combination with a chiral carboxylic acid (CCA). snnu.edu.cnmdpi.com This dual-catalyst system has proven effective for the selective functionalization of C-H bonds, a method that offers a more direct route to complex molecules. snnu.edu.cn The chiral carboxylic acid acts as a chiral ligand, influencing the stereochemical outcome of the reaction, and suppressing the non-selective background reaction is crucial for achieving high enantioselectivity. snnu.edu.cn

Researchers are exploring a diverse range of chiral ligands to be paired with transition-metal catalysts. mdpi.com These include:

Chiral Phosphoric Acids (CPA): Often based on BINOL motifs, these act as chiral Brønsted acids or hydrogen-bond donors. mdpi.com

Amino Acids and their Derivatives: These readily available chiral molecules can serve as effective ligands. mdpi.com

Chiral Sulfoxides: These have a coordinating ability similar to phosphines and can be used for chiral induction. mdpi.com

Isothioureas: These have been shown to be effective organocatalysts for various enantioselective transformations. squarespace.com

Furthermore, systems involving the catalytic enantioselective reduction of achiral ketones are a well-established and continuously improving method for producing chiral α-hydroxy acids. scilit.com Another innovative approach achieved a highly enantioselective synthesis of a related hydroxymethyl-acid derivative using a phosphazene base in the presence of a (S)-binaphthyl quaternary ammonium (B1175870) salt as a phase-transfer catalyst. nih.gov

| Catalytic System Type | Key Components | Application Principle | Reference |

|---|---|---|---|

| Dual Metal/Chiral Acid Catalysis | Cp*M(III) (M=Co, Rh, Ir) + Chiral Carboxylic Acid (CCA) | Enantioselective C-H functionalization. | snnu.edu.cnmdpi.com |

| Organocatalysis | Chiral Phosphoric Acids (CPA), Isothioureas | Asymmetric catalysis via Brønsted acid or hydrogen-bond donation. | squarespace.commdpi.com |

| Phase-Transfer Catalysis | Phosphazene Base + Chiral Binaphthyl Quaternary Ammonium Salt | Enantioselective Michael addition to form hydroxymethyl-acid derivatives. | nih.gov |

| Enantioselective Reduction | Chiral Oxazaborolidines | Catalytic reduction of achiral ketones to chiral alcohols, precursors to chiral acids. | scilit.com |

Expanding the Scope of Applications as a Chiral Synthon in Complex Molecule Synthesis

This compound is a valuable chiral synthon, a building block used to introduce a specific stereocenter into a larger, more complex molecule. Future research will undoubtedly expand its utility in the total synthesis of natural products and other biologically active compounds.

The strategic installation of stereochemical features early in a synthetic sequence is a cornerstone of modern organic synthesis. rsc.org Chiral acids, analogous in structure to this compound, serve as crucial precursors for creating complex structures like the pyrroline (B1223166) units found in photosynthetic molecules such as bacteriochlorophyll (B101401) a. rsc.org The ability to synthesize and manipulate these chiral building blocks while maintaining their stereochemical integrity is critical for the success of these multi-step syntheses. rsc.org

Moreover, the functional groups of this compound—the carboxylic acid and the primary alcohol—allow for versatile transformations. For example, products resulting from catalytic C-H activation have been successfully converted into corresponding aldehydes, amides, and amines, demonstrating the synthetic utility of the core structure. snnu.edu.cn Chiral catalysts are also proving to be essential in controlling macrocyclization reactions, where the catalyst's chirality can be decisive for efficient ring formation, even when no new permanent stereocenter is formed in the final product. nih.gov This highlights a sophisticated application where chiral synthons are key components in constructing complex molecular architectures. nih.gov

Integration with Flow Chemistry and Automation for Scalable Production of this compound and its Derivatives

Bridging the gap between laboratory-scale synthesis and industrial-scale production is a significant challenge. Flow chemistry and automation are emerging as powerful tools to address this, offering enhanced control, safety, and scalability. nih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. nih.gov This technology provides significant advantages, including superior heat transfer, precise control over reaction parameters (temperature, pressure, and time), and the ability to safely handle hazardous intermediates. nih.gov For the production of fine chemicals like this compound, flow chemistry is particularly applicable and is already used in pharmaceutical chemistry for the efficient synthesis of active substances. nih.gov

The integration of catalytic systems with flow reactors is an active area of research. For example, the performance of polymer-supported catalysts has been evaluated in both batch and flow setups for acylative kinetic resolutions, a common method for separating enantiomers. squarespace.com This demonstrates the practical potential of combining modern catalytic methods with continuous processing technology. Automating these flow systems can further enhance productivity and ensure consistent product quality, paving the way for the efficient and scalable production of this compound and its derivatives to meet future demands.

Q & A

Q. What are the optimal synthetic routes for (R)-2-Hydroxymethyl-pentanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves stereoselective methods such as asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or catalysts (e.g., Sharpless epoxidation derivatives) can enforce the (R)-configuration. Reaction conditions (pH, temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis, enantiomeric purity is verified via chiral HPLC using columns like Chiralpak® IA/IB, coupled with polarimetric detection .

| Key Parameters | Example Values |

|---|---|

| Reaction Temperature | 0–25°C (to prevent side reactions) |

| Solvent System | Ethanol/Water (for solubility) |

| Chiral Purity Verification | ≥98% ee (HPLC, [α]D measurements) |

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxymethyl at C2, pentanoic acid backbone). For example, the (R)-configuration shows distinct coupling constants (J-values) in 2D NOESY spectra .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralcel® OD-H) resolve enantiomers. Retention times are compared against racemic standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (132.16 g/mol) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Stability data indicate no hazardous decomposition under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Enantiomeric Impurities : Verify purity via chiral HPLC and repeat assays with rigorously purified batches.

- Assay Variability : Standardize cell culture conditions (e.g., serum-free media to avoid interference) and use internal controls (e.g., known agonists/antagonists).

- Metabolic Instability : Conduct stability tests in assay buffers (pH 7.4, 37°C) over 24 hours to assess compound degradation .

Q. What in vitro models are suitable for studying the metabolic pathways of this compound?

- Methodological Answer :

- Hepatocyte Cultures : Primary human hepatocytes or HepG2 cells model Phase I/II metabolism. Monitor metabolites via LC-MS/MS.

- Microsomal Assays : Incubate with liver microsomes (human/rat) + NADPH to assess oxidative metabolism.

- CYP450 Inhibition Studies : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify enzyme interactions .

Q. What advanced strategies exist for chiral resolution of this compound from racemic mixtures?

- Methodological Answer : Beyond chiral HPLC:

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving the (R)-form unreacted.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize.

- X-ray Crystallography : Confirm absolute configuration post-resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.